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Compound of Interest

Compound Name: Geraldol

Cat. No.: B191838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Geraldol, a naturally occurring flavonoid and the primary active metabolite of the well-studied

compound fisetin, is emerging as a molecule of significant interest in pharmacological research.

This technical guide provides a comprehensive overview of Geraldol's chemical properties,

experimental protocols for its study, and an exploration of its known biological activities and

associated signaling pathways. With a Chemical Abstracts Service (CAS) number of 21511-25-

1, Geraldol presents a promising scaffold for the development of novel therapeutics,

particularly in the realms of oncology and inflammatory diseases. This document is intended to

serve as a foundational resource for researchers engaged in the investigation and application

of this potent flavonoid.

Chemical and Physical Properties
Geraldol, systematically named 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one,

is a flavonoid belonging to the flavonol subclass. Its chemical structure is characterized by a

C6-C3-C6 backbone with hydroxyl and methoxy functional groups that contribute to its

biological activity. A summary of its key chemical and physical properties is presented below for

easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b191838?utm_src=pdf-interest
https://www.benchchem.com/product/b191838?utm_src=pdf-body
https://www.benchchem.com/product/b191838?utm_src=pdf-body
https://www.benchchem.com/product/b191838?utm_src=pdf-body
https://www.benchchem.com/product/b191838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

CAS Number 21511-25-1

Molecular Formula C₁₆H₁₂O₆

Molecular Weight 300.27 g/mol

Appearance Powder [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[1]

Melting Point

Data not available. A related

compound, 3,7-dihydroxy-2-(3-

hydroxy-4-methoxyphenyl)-4H-

1-benzopyran-4-one, has a

reported melting point of 288

°C.

[2]

Boiling Point Data not available.

Spectroscopic Data
The structural elucidation and identification of Geraldol are primarily achieved through various

spectroscopic techniques. Below is a summary of available mass spectrometry data. While

specific NMR and UV-Vis spectral data are not extensively published, general characteristics

for flavonoids can be referenced for preliminary analysis.
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Spectroscopic Data Value Citation

Mass Spectrometry (MS)
[M+H]⁺: 301.0707[M-H]⁻:

299.0561

UV-Vis Spectroscopy

The UV spectrum of Geraldol

is reported to be identical to

that of its precursor, fisetin.

[3]

¹H NMR Spectroscopy
Detailed spectral data not

readily available.

¹³C NMR Spectroscopy
Detailed spectral data not

readily available.

Experimental Protocols
Pharmacokinetic Analysis of Fisetin Metabolism to
Geraldol in Mice
This protocol is adapted from a study investigating the in vivo conversion of fisetin to Geraldol.
[4][5]

Objective: To determine the pharmacokinetic profile of Geraldol following the administration of

fisetin in mice.

Materials:

Fisetin

Male ICR mice

LC-MS/MS system

Solvents for extraction and chromatography (e.g., acetonitrile, formic acid)

Internal standard for LC-MS/MS analysis

Procedure:
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Animal Dosing: Administer fisetin to mice via intravenous (i.v.) and oral (p.o.) routes at

appropriate dosages (e.g., 2 mg/kg for i.v. and 100-200 mg/kg for p.o.).

Blood Sampling: Collect blood samples from the mice at various time points post-

administration.

Plasma Preparation: Process the blood samples to obtain plasma.

Protein Precipitation: Precipitate proteins from the plasma samples by adding a suitable

solvent like acetonitrile.

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to

quantify the concentrations of both fisetin and Geraldol.

Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key

pharmacokinetic parameters such as Cmax, AUC, and bioavailability.

In Vitro Angiogenesis Inhibition Assay
This protocol outlines a general method to assess the anti-angiogenic properties of Geraldol.

Objective: To evaluate the inhibitory effect of Geraldol on endothelial cell migration and

proliferation.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Cell culture medium and supplements

Geraldol stock solution

96-well plates

Matrigel or similar basement membrane matrix

Microscope for imaging

Procedure:
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Cell Culture: Culture HUVECs under standard conditions.

Endothelial Cell Migration Assay (Wound Healing Assay):

Grow HUVECs to a confluent monolayer in a 96-well plate.

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

Treat the cells with varying concentrations of Geraldol.

Monitor and image the closure of the wound over time to assess cell migration.

Endothelial Cell Proliferation Assay:

Seed HUVECs in a 96-well plate at a low density.

Treat the cells with different concentrations of Geraldol.

After a set incubation period, assess cell proliferation using a suitable method (e.g., MTT

assay, direct cell counting).

Signaling Pathways and Mechanism of Action
Geraldol, as a metabolite of fisetin, is believed to exert its biological effects through the

modulation of several key signaling pathways implicated in cell growth, proliferation, and

angiogenesis. While research is ongoing to fully elucidate its specific mechanisms, evidence

suggests its involvement in the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)

pathway is a crucial signaling cascade that regulates a wide range of cellular processes,

including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a

common feature in many cancers. Fisetin, the precursor to Geraldol, has been shown to inhibit

this pathway, and it is hypothesized that Geraldol may have a more potent inhibitory effect.
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Caption: Proposed inhibitory effect of Geraldol on the MAPK/ERK signaling pathway.
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PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell

survival, proliferation, and angiogenesis. Aberrant activation of this pathway is frequently

observed in cancer. Fisetin is known to modulate this pathway, and as its more potent

metabolite, Geraldol is expected to exhibit stronger inhibitory effects.
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Caption: Postulated inhibitory mechanism of Geraldol on the PI3K/Akt signaling pathway.

Conclusion
Geraldol stands out as a promising natural compound with significant therapeutic potential,

particularly in the context of cancer and inflammatory conditions. Its role as the more active

metabolite of fisetin underscores the importance of studying not just parent compounds but

also their metabolic derivatives. The information compiled in this technical guide, from its

fundamental chemical properties to its interaction with key cellular signaling pathways, provides

a solid foundation for further research and development. Future investigations should focus on

elucidating the precise molecular targets of Geraldol, optimizing its synthesis, and conducting

preclinical and clinical studies to validate its efficacy and safety in various disease models. The

continued exploration of Geraldol is poised to unlock new avenues for the development of

targeted and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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